

Theoretical Insights into 5,7-Dibromo-8-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5,7-Dibromo-8-methoxyquinoline**

Cat. No.: **B102607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dibromo-8-methoxyquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the presence of electron-withdrawing bromine atoms and an electron-donating methoxy group, imparts unique electronic and chemical properties. This technical guide provides a comprehensive overview of the theoretical and experimental studies on **5,7-Dibromo-8-methoxyquinoline**. It is designed to serve as a core resource for researchers engaged in the study and application of this compound, with a focus on its molecular properties, synthesis, and potential as a pharmacophore. This document summarizes key quantitative data, details experimental protocols, and presents visual diagrams of relevant workflows and biological pathways to facilitate a deeper understanding of this versatile molecule.

Molecular Structure and Physicochemical Properties

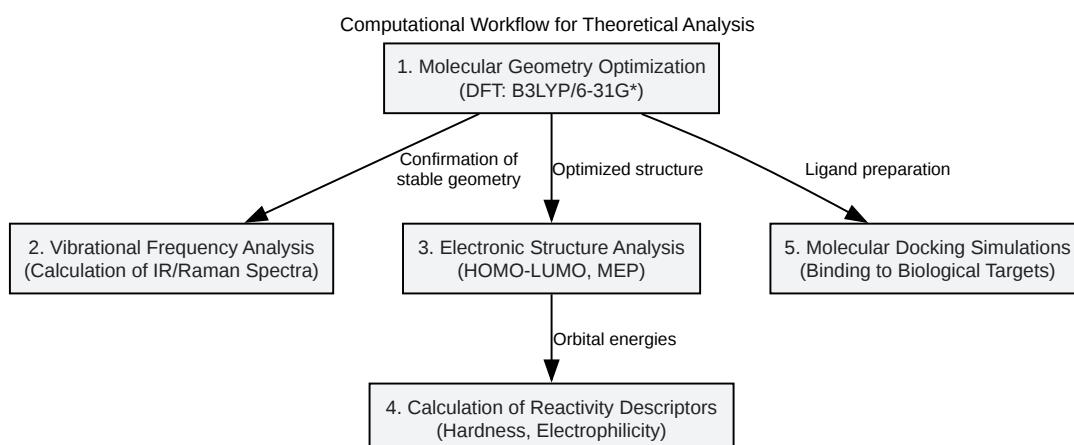
5,7-Dibromo-8-methoxyquinoline is a solid, highly purified compound with the molecular formula $C_{10}H_7Br_2NO$ and a molecular weight of 316.98 g/mol .^[1] Its structure is characterized by a quinoline core, with bromine atoms substituted at the 5 and 7 positions and a methoxy group at the 8 position.

Crystallographic Data

The three-dimensional structure of **5,7-Dibromo-8-methoxyquinoline** has been elucidated by X-ray crystallography.^{[2][3][4]} The molecule crystallizes in a monoclinic system. The quinoline ring system is nearly planar, and the methoxy group's carbon atom deviates slightly from this plane.^{[2][3][4]} The crystal packing is stabilized by C—H \cdots O hydrogen bonds, forming infinite chains, and aromatic π — π stacking interactions.^{[2][3][4]}

Table 1: Crystallographic and Structural Data for **5,7-Dibromo-8-methoxyquinoline**

Parameter	Value	Reference
Molecular Formula	C ₁₀ H ₇ Br ₂ NO	[1]
Molecular Weight	316.98 g/mol	[1]
Crystal System	Monoclinic	[3]
Space Group	P2 ₁ /c	[3]
a (Å)	16.158 (3)	[3]
b (Å)	3.9960 (6)	[3]
c (Å)	17.551 (3)	[3]
β (°)	115.316 (5)	[3]
Volume (Å ³)	1024.4 (3)	[3]
Z	4	[3]
Br—C Bond Lengths (Å)	1.889 (3), 1.901 (3)	[2][4]
C—H \cdots O Hydrogen Bonds	Present	[2][3][4]
π — π Stacking Distance (Å)	3.7659 (19)	[2][3][4]


Theoretical and Computational Studies

While direct and extensive theoretical studies on **5,7-Dibromo-8-methoxyquinoline** are not widely published, its electronic structure, reactivity, and spectroscopic properties can be reliably predicted using computational methods like Density Functional Theory (DFT). Such studies on

the closely related 5,7-dibromo-8-hydroxyquinoline and other quinoline derivatives provide a strong basis for understanding the theoretical aspects of the title compound.[5]

Quantum Chemical Calculations: A Methodological Overview

A typical theoretical investigation of **5,7-Dibromo-8-methoxyquinoline** would involve the following computational workflow:

[Click to download full resolution via product page](#)

A generalized workflow for the theoretical analysis of **5,7-Dibromo-8-methoxyquinoline**.

Molecular Orbitals and Reactivity

The electronic properties of **5,7-Dibromo-8-methoxyquinoline** are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

From these orbital energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be calculated. These descriptors provide quantitative insights into the molecule's reactivity.

Table 2: Predicted Molecular Properties and Reactivity Descriptors

Property	Description	Predicted Trend for 5,7-Dibromo-8-methoxyquinoline
HOMO-LUMO Energy Gap	Indicates chemical reactivity and stability.	Expected to be moderately low, suggesting potential for biological activity.
Chemical Hardness (η)	Resistance to change in electron distribution.	Moderate hardness is anticipated.
Electrophilicity Index (ω)	Propensity to accept electrons.	Expected to be a good electrophile due to the electron-withdrawing bromine atoms.
Molecular Electrostatic Potential (MEP)	Visualizes charge distribution and reactive sites.	Negative potential (red) expected around the nitrogen and oxygen atoms (nucleophilic sites), and positive potential (blue) around the hydrogen atoms.

Experimental Protocols

Synthesis of 5,7-Dibromo-8-methoxyquinoline

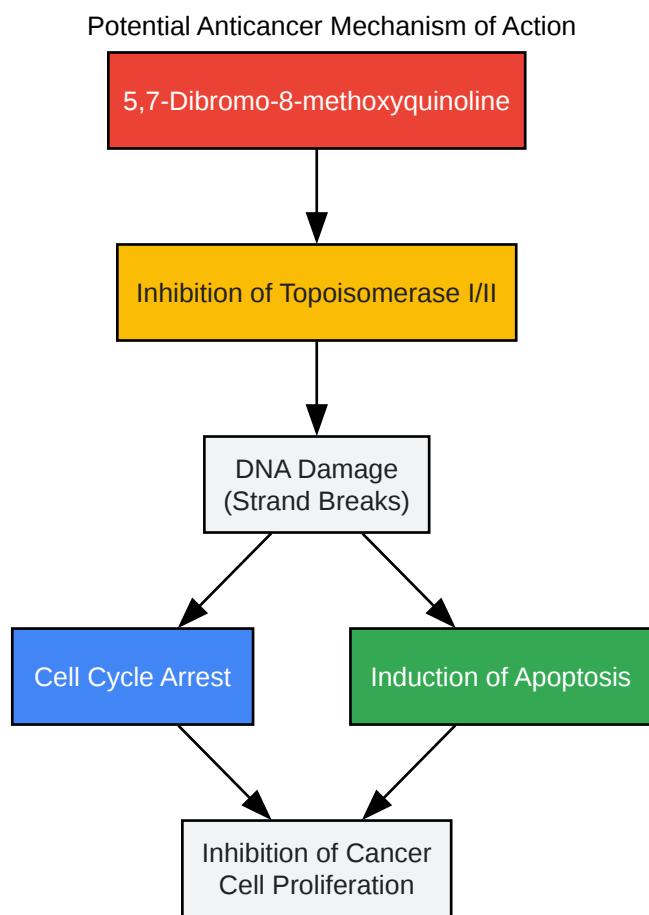
5,7-Dibromo-8-methoxyquinoline can be synthesized in high yield from 5,7-dibromoquinolin-8-ol.[\[2\]](#)[\[4\]](#)

Protocol:

- Preparation of the reaction mixture: To a solution of sodium hydroxide (132 mg, 3.3 mmol) in 100 ml of distilled water, add 5,7-dibromoquinolin-8-ol (1.0 g, 3.3 mmol).
- Methylation: Cool the mixture to 263 K (-10 °C) and add dimethyl sulfate (Me_2SO_4 ; 416 mg, 3.3 mmol) dropwise over 1 hour with continuous stirring.
- Heating: Heat the reaction mixture to 343–353 K (70-80 °C) for 1 hour. The completion of the reaction is indicated by a color change, which typically takes about 2 hours.
- Extraction: After the reaction is complete, dissolve the solid residue in 50 ml of chloroform (CHCl_3).
- Washing: Wash the organic layer successively with a 10% aqueous solution of sodium carbonate (Na_2CO_3 ; 2 x 15 ml) and a 10% aqueous solution of sodium hydroxide (NaOH ; 2 x 15 ml).
- Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) and then remove the solvent under vacuum.
- Purification: Purify the crude product by passing it through a short alumina column, eluting with a 1:6 mixture of ethyl acetate and hexane. This yields the final product as colorless needles.

Spectroscopic Characterization

The structure of the synthesized **5,7-Dibromo-8-methoxyquinoline** can be confirmed using various spectroscopic techniques.[\[2\]](#)


- ^1H NMR (400 MHz, CDCl_3): δ (ppm) 9.00 (dd, 1H, H-2), 8.52 (dd, 1H, H-4), 8.02 (s, 1H, H-6), 7.58 (dd, 1H, H-3), 4.19 (s, 3H, OCH_3).[\[2\]](#)
- ^{13}C NMR (100 MHz, CDCl_3): δ (ppm) 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.3, 116.5, 62.1 (OCH_3).[\[2\]](#)
- IR (cm^{-1}): 2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, 1086.[\[2\]](#)

Biological Activity and Potential Applications

Quinoline derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Brominated quinolines, in particular, have shown significant potential as anticancer agents.

Anticancer Activity and Topoisomerase Inhibition

While specific anticancer data for **5,7-Dibromo-8-methoxyquinoline** is limited, its close analog, 5,7-dibromo-8-hydroxyquinoline, and other brominated quinolines have demonstrated potent inhibitory effects against various cancer cell lines.^[6] A key mechanism of action for many quinoline-based anticancer agents is the inhibition of topoisomerases, enzymes that are crucial for DNA replication and repair in cancer cells.^{[6][7][8]}

[Click to download full resolution via product page](#)

A simplified diagram of a potential signaling pathway for the anticancer activity of **5,7-Dibromo-8-methoxyquinoline**.

Molecular Docking and Drug Development

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target.^{[9][10]} In the context of drug development, docking studies can be employed to investigate the interaction of **5,7-Dibromo-8-methoxyquinoline** with the active site of enzymes like topoisomerase, providing insights into its inhibitory mechanism at the molecular level. This information is invaluable for the rational design of more potent and selective quinoline-based anticancer drugs.

Conclusion

5,7-Dibromo-8-methoxyquinoline is a compound with significant potential, underpinned by its unique structural and electronic features. This technical guide has provided a comprehensive overview of its theoretical and experimental aspects, from its molecular structure and synthesis to its potential biological applications. The integration of computational and experimental approaches will be crucial for fully harnessing the therapeutic and material science applications of this promising molecule. Further research, particularly in the areas of detailed theoretical modeling and extensive biological evaluation, is warranted to explore its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Cytotoxicity and Topoisomerase I/II α Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking: Shifting Paradigms in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical Insights into 5,7-Dibromo-8-methoxyquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102607#theoretical-studies-on-5-7-dibromo-8-methoxyquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com